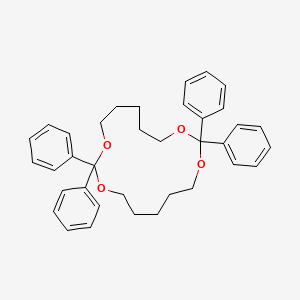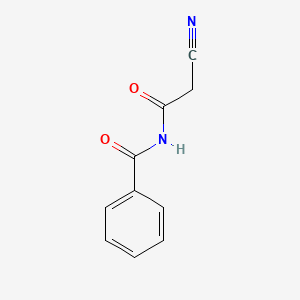
N-(Cyanoacetyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanoacetyl)benzamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both cyano and carbonyl functional groups in this compound makes it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanoacetyl)benzamide typically involves the reaction of benzamide with cyanoacetic acid or its derivatives. One common method is the direct treatment of benzamide with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of solvent-free conditions or green solvents is also explored to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: N-(Cyanoacetyl)benzamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active methylene group in this compound can participate in condensation reactions with aldehydes and ketones to form substituted pyridines and other heterocycles.
Substitution Reactions: The cyano group can be substituted with other nucleophiles such as amines, leading to the formation of different amides and imides.
Cyclization Reactions: this compound can undergo cyclization reactions to form five- or six-membered rings, which are valuable intermediates in pharmaceutical synthesis.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium carbonate
Solvents: Ethanol, dimethylformamide
Catalysts: Lewis acids such as zinc chloride
Major Products: The major products formed from the reactions of this compound include various heterocyclic compounds such as pyridines, pyrazoles, and thiazoles
Aplicaciones Científicas De Investigación
N-(Cyanoacetyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly heterocycles.
Biology: Derivatives of this compound have been studied for their antimicrobial and anticancer properties.
Medicine: Some compounds derived from this compound have shown potential as therapeutic agents for various diseases.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-(Cyanoacetyl)benzamide involves its ability to act as a nucleophile due to the presence of the cyano and carbonyl groups. These functional groups can interact with various molecular targets, leading to the formation of new chemical bonds. In biological systems, this compound derivatives can inhibit specific enzymes or interact with DNA, leading to their therapeutic effects.
Comparación Con Compuestos Similares
N-(Cyanoacetyl)aniline: Similar in structure but with an aniline group instead of a benzamide group.
N-(Cyanoacetyl)thiophene: Contains a thiophene ring instead of a benzene ring.
N-(Cyanoacetyl)pyrrole: Contains a pyrrole ring instead of a benzene ring.
Uniqueness: N-(Cyanoacetyl)benzamide is unique due to its specific combination of cyano and benzamide groups, which provides a distinct reactivity profile. This makes it particularly useful in the synthesis of benzene-containing heterocycles, which are important in medicinal chemistry.
Propiedades
Número CAS |
91036-81-6 |
|---|---|
Fórmula molecular |
C10H8N2O2 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
N-(2-cyanoacetyl)benzamide |
InChI |
InChI=1S/C10H8N2O2/c11-7-6-9(13)12-10(14)8-4-2-1-3-5-8/h1-5H,6H2,(H,12,13,14) |
Clave InChI |
RDBHOKGXNAUEEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


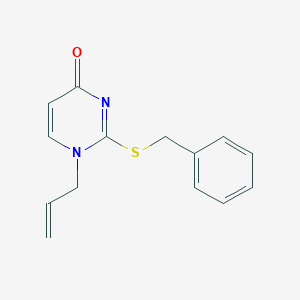
![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)
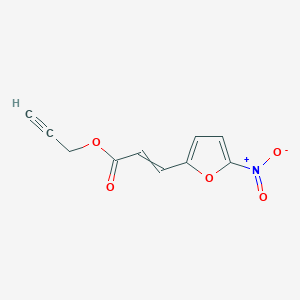

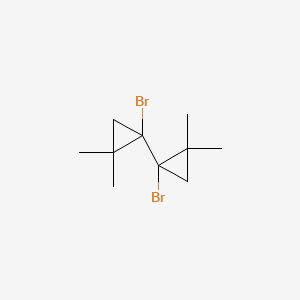
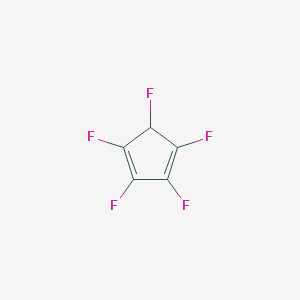

![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)
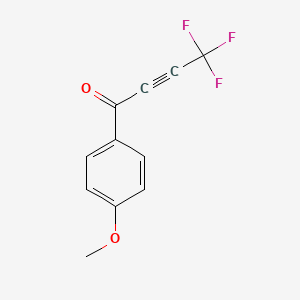
![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)
![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)

![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
